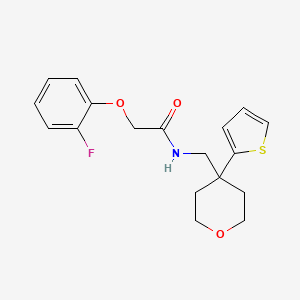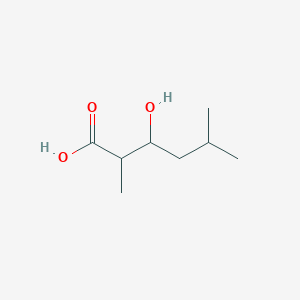![molecular formula C13H14ClN3O2S B2562719 3-[5-Amino-3-(4-chlorophenyl)pyrazolyl]thiolane-1,1-dione CAS No. 1152683-08-3](/img/structure/B2562719.png)
3-[5-Amino-3-(4-chlorophenyl)pyrazolyl]thiolane-1,1-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[5-Amino-3-(4-chlorophenyl)pyrazolyl]thiolane-1,1-dione is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as "ACTD" and is a synthetic derivative of pyrazolone. The unique chemical structure of ACTD makes it a promising candidate for various research applications, including cancer research, immunology, and molecular biology.
作用机制
The mechanism of action of ACTD involves the inhibition of topoisomerase II activity, which leads to DNA damage and ultimately cell death. ACTD has also been shown to induce the production of reactive oxygen species (ROS), which can further contribute to DNA damage and apoptosis.
Biochemical and Physiological Effects:
ACTD has been shown to have a wide range of biochemical and physiological effects. In addition to its anticancer properties, ACTD has been shown to have immunomodulatory effects by regulating the activity of immune cells such as T cells and macrophages. It has also been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of using ACTD in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, the unique chemical structure of ACTD makes it a versatile compound that can be used in a variety of research applications. However, one limitation of using ACTD is its potential toxicity, which may require careful handling and disposal.
未来方向
There are several potential future directions for research involving ACTD. One area of interest is the development of ACTD-based drugs for cancer treatment. Additionally, further research is needed to fully understand the immunomodulatory and anti-inflammatory effects of ACTD, which may have implications for the treatment of autoimmune diseases. Finally, the potential use of ACTD in combination with other drugs or therapies should be explored to determine its efficacy and safety.
In conclusion, 3-[5-Amino-3-(4-chlorophenyl)pyrazolyl]thiolane-1,1-dione is a promising compound for scientific research due to its unique chemical structure and potential applications in cancer research, immunology, and molecular biology. Further research is needed to fully understand its mechanism of action and potential applications in the future.
合成方法
The synthesis of ACTD involves the reaction of 4-chloroacetophenone with hydrazine hydrate to produce 4-chlorophenylhydrazine. This intermediate product is then reacted with ethyl acetoacetate and elemental sulfur to produce ACTD. The synthesis of ACTD has been optimized to produce high yields and purity, making it an ideal compound for scientific research.
科学研究应用
ACTD has been widely studied for its potential applications in cancer research. It has been shown to have anticancer properties by inhibiting the activity of topoisomerase II, an enzyme involved in DNA replication. Studies have also shown that ACTD can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer treatment.
属性
IUPAC Name |
5-(4-chlorophenyl)-2-(1,1-dioxothiolan-3-yl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2S/c14-10-3-1-9(2-4-10)12-7-13(15)17(16-12)11-5-6-20(18,19)8-11/h1-4,7,11H,5-6,8,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUFSATWWRPCCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=CC(=N2)C3=CC=C(C=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(5-methylthiophen-2-yl)methanone](/img/structure/B2562638.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chloro-2-methoxybenzamide](/img/structure/B2562642.png)

![6-[Methyl(phenylmethoxycarbonyl)amino]pyridazine-3-carboxylic acid](/img/structure/B2562647.png)


![N-[(2Z)-5-acetyl-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide](/img/structure/B2562650.png)
![3-[(Tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde](/img/structure/B2562651.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2562653.png)
![Methyl 4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzoate](/img/structure/B2562654.png)
![1-[2-(2-Furyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]-4-methylpiperazine](/img/structure/B2562655.png)
![4-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2562657.png)
![5-[(3-chlorobenzoyl)amino]-2-piperazin-1-yl-N,N-dipropylnicotinamide](/img/no-structure.png)